2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide
Description
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C16H26N2O/c1-5-18(16(19)15(17)10-12(2)3)11-14-9-7-6-8-13(14)4/h6-9,12,15H,5,10-11,17H2,1-4H3 |
InChI Key |
UKYPLKRTARJUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide
Classical Synthetic Route
The most documented synthetic approach involves nucleophilic substitution and amide bond formation between an amine and an ester or acid derivative.
Stepwise Synthesis:
-
- 2-methylbenzylamine (2-methylphenylmethylamine)
- Ethyl pentanoate (ethyl ester of pentanoic acid)
-
- The primary amine (2-methylbenzylamine) is reacted with ethyl pentanoate under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
- The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl carbon, leading to amide bond formation.
- The reaction is often conducted in an organic solvent like ethanol or tetrahydrofuran (THF), under reflux for several hours to ensure completion.
-
- The resulting amide intermediate is then alkylated with ethyl bromide or ethyl iodide to introduce the N-ethyl substituent.
- This alkylation is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide, DMF).
-
- The crude product is purified by recrystallization or chromatographic techniques.
- Conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride gas or HCl in ether to improve stability and handling.
This synthetic route is summarized in Table 1 below:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-methylbenzylamine + ethyl pentanoate | Base (NaOH), reflux in ethanol/THF | Formation of 2-amino-N-[(2-methylphenyl)methyl]pentanamide |
| 2 | Intermediate + ethyl bromide/iodide | Base (NaH or K2CO3), DMF, RT to reflux | N-ethylation to form target compound |
| 3 | Crude product + HCl | Ether, room temperature | Formation of hydrochloride salt |
This method is widely used due to its straightforwardness and relatively high yield.
Continuous Flow Synthesis Approach
In industrial and advanced laboratory settings, continuous flow synthesis has been applied to improve reaction control, scalability, and reproducibility.
- The amide formation and subsequent N-alkylation are conducted in a flow reactor with precise temperature and residence time control.
- Real-time monitoring via inline spectroscopy (e.g., IR or NMR) ensures consistent product quality.
- Continuous extraction and purification steps reduce processing time and solvent usage.
This approach enhances efficiency, especially for large-scale production, but requires specialized equipment and optimization of flow parameters.
Alternative Synthetic Strategies
While the classical amide formation from ester and amine is predominant, other methods reported in related literature for similar amides include:
- Acid chloride method: Conversion of pentanoic acid to pentanoyl chloride followed by reaction with 2-methylbenzylamine and subsequent N-ethylation.
- Carbodiimide-mediated coupling: Using pentanoic acid and 2-methylbenzylamine with coupling agents like EDC or DCC to form the amide bond under mild conditions.
- Enzymatic synthesis: Employing amidases or lipases to catalyze amide bond formation under green chemistry conditions (less common for this compound).
These methods offer variations in reaction conditions, yields, and environmental impact but are less documented specifically for this compound.
Reaction Mechanism and Chemical Considerations
- The amide bond formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the ester or acid derivative.
- N-ethylation occurs via nucleophilic substitution, where the nitrogen lone pair attacks the alkyl halide.
- The presence of the 2-methyl substituent on the phenyl ring can influence steric and electronic properties, affecting reaction rates and yields.
- Careful control of reaction temperature and base concentration is necessary to minimize side reactions such as hydrolysis or over-alkylation.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ester + Amine + Alkylation | 2-methylbenzylamine, ethyl pentanoate, ethyl bromide | Base, reflux, organic solvents | Simple, high yield, scalable | Requires multiple steps |
| Acid Chloride Coupling | Pentanoyl chloride, 2-methylbenzylamine, ethyl bromide | Low temp, inert atmosphere | Faster reaction, milder conditions | Acid chloride handling hazards |
| Carbodiimide Coupling | Pentanoic acid, 2-methylbenzylamine, EDC/DCC | Room temp, mild | Mild, avoids acid chlorides | Cost of coupling agents |
| Continuous Flow Synthesis | Same as ester route | Flow reactor, real-time monitoring | High throughput, reproducible | Requires specialized equipment |
Research Data and Yields
- Typical yields for the classical ester-amine coupling followed by N-ethylation range from 70% to 85% after purification.
- Purity of the hydrochloride salt is generally above 98% , confirmed by NMR and HPLC analysis.
- Reaction times vary from 4 to 16 hours depending on scale and conditions.
- Continuous flow methods report similar yields but with improved reproducibility and shorter overall process time.
Chemical Reactions Analysis
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Pharmacological Analogs: Valerylfentanyl
Compound : N-(1-Phenethylpiperidin-4-yl)-N-phenylpentanamide (Valerylfentanyl)
Structure : Shares a pentanamide backbone but includes a phenethyl-piperidinyl group and phenyl substitution.
Key Differences :
- Valerylfentanyl’s piperidinyl moiety enhances µ-opioid receptor binding, whereas the target compound’s 2-methylbenzyl group may alter receptor selectivity.
- Molecular weight: 364.53 g/mol (Valerylfentanyl) vs. 275.39 g/mol (target compound), impacting pharmacokinetics .
| Property | Target Compound | Valerylfentanyl |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O | C₂₄H₃₂N₂O |
| Key Substituents | Ethyl, 2-methylbenzyl | Phenethyl, piperidinyl |
| Pharmacological Class | Undocumented | Opioid analog |
| Bioavailability | Predicted moderate | High (opioid-like) |
Anthelmintic Pentanamide Derivatives
Compound : N-(4-Methoxyphenyl)pentanamide
Structure : Simplified pentanamide with a 4-methoxyphenyl group.
Key Differences :
- The methoxy group in N-(4-methoxyphenyl)pentanamide enhances anthelmintic activity, while the target compound’s 2-methylbenzyl group may reduce polarity, affecting solubility.
- Drug-likeness scores (e.g., Lipinski’s rules) favor N-(4-methoxyphenyl)pentanamide for oral administration .
| Property | Target Compound | N-(4-Methoxyphenyl)pentanamide |
|---|---|---|
| LogP (Lipophilicity) | Estimated ~3.5 | 2.8 |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH) |
| Therapeutic Use | Undocumented | Anthelmintic |
Sulfonamide-Pentanamide Hybrids
Compound: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Structure: Features a sulfonamide group and isoindolinone ring, enhancing electronic interactions. Key Differences:
Physicochemical Properties
Structural Influence on Bioactivity
- Substituent Position : Piperidinyl substitution in Valerylfentanyl (4-position) vs. benzyl substitution in the target compound highlights the role of aromatic groups in modulating receptor interactions .
- Electron-Withdrawing Groups : Sulfonamide hybrids () exhibit enhanced stability and enzyme inhibition, contrasting with the electron-donating methyl groups in the target compound .
Biological Activity
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide, also known as (2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide, is an organic compound characterized by its complex structure, which includes an amino group, a pentanamide backbone, and a phenethyl side chain. Its molecular formula is C15H23N3O, and it has a molecular weight of approximately 234.34 g/mol. The stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including enzyme inhibition and modulation of metabolic pathways. The compound has shown potential in various therapeutic applications, although the precise mechanisms are still under investigation.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : It has been studied for its potential role in inhibiting specific enzymes, which may contribute to therapeutic effects in conditions such as diabetes and cancer .
- Protein Interactions : The compound's structural characteristics allow it to engage in protein-ligand interactions, influencing cellular processes and signaling pathways.
Case Studies
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to decreased glucose absorption or altered lipid metabolism.
- Therapeutic Potential : Preliminary studies suggest that the compound may have anti-inflammatory and analgesic properties, making it a candidate for further development in pain management therapies.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural features that enhance its reactivity and biological activity. Below is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-N-ethylacetamide | Lacks the 2-methylphenyl group | Different reactivity and biological activity |
| 2-amino-N,N-dimethylacetamide | Contains dimethyl groups instead of ethyl | Varies significantly in chemical properties |
| N-ethyl-N-(2-methylphenyl)propanamide | Similar aromatic substitution but different aliphatic chain | Distinct interactions due to differing chain length |
Research Findings
Recent studies highlight the following findings regarding the biological activity of this compound:
- Binding Affinity : Research indicates that the presence of the 2-methylphenyl group significantly influences its binding affinity to various molecular targets, enhancing its effectiveness compared to similar compounds.
- Therapeutic Applications : Investigations into the therapeutic applications of this compound reveal its potential roles in treating metabolic disorders and inflammatory diseases. Ongoing research aims to elucidate the exact pathways influenced by this compound.
- Safety Profile : Initial assessments of cytotoxicity suggest that this compound exhibits low cytotoxicity, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates. For example, Pd/C-catalyzed hydrogenation under 40 psi pressure (ethanol solvent) is used to reduce precursor compounds, followed by purification via silica gel column chromatography . Key steps include:
- Intermediate preparation (e.g., N-substituted propanamide derivatives).
- Final coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF under nitrogen protection .
- Crystallization from ethyl acetate/hexane mixtures to ensure purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance:
- ¹H NMR chemical shifts in CDCl₃ or DMSO-d₆ confirm stereochemistry (e.g., δ 1.2–2.8 ppm for methyl/ethyl groups) .
- HRMS with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data . Pair with ORTEP-III for graphical visualization of thermal ellipsoids and bond geometries . Key steps:
- Validate data consistency using R-factors and residual electron density maps.
- Cross-reference with NMR data to confirm stereochemical assignments .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer : Reaction optimization includes:
- Temperature control (e.g., room temperature for acid-catalyzed amidation to avoid side reactions) .
- Solvent selection (e.g., THF-MeOH mixtures for hydrolysis steps to balance reactivity and solubility) .
- Use of coupling agents (e.g., DIPEA for pH stabilization in peptide bond formation) .
Q. How can researchers validate the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : Employ biochemical assays (e.g., fluorescence-based enzymatic inhibition) with controls:
- Use a reference inhibitor (e.g., staurosporine for kinase assays) to benchmark activity.
- Confirm binding modes via molecular docking simulations using X-ray crystallography data .
Technical Challenges and Solutions
Q. What are common pitfalls in chromatographic purification of intermediates?
- Methodological Answer : Challenges include co-elution of impurities. Solutions:
- Gradient elution (e.g., 5–50% ethyl acetate in hexane) to improve separation .
- Pre-adsorption of crude products onto silica gel before column loading .
Q. How to address low reproducibility in stereochemical outcomes?
- Methodological Answer : Ensure chiral purity by:
- Using enantiomerically pure starting materials (e.g., L/D-amino acid derivatives).
- Monitoring reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy .
Data Interpretation Guidelines
Q. How to distinguish between isomeric byproducts in MS data?
- Methodological Answer : Combine HRMS with tandem MS/MS:
- Fragment ions (e.g., m/z 120–150 for methylphenyl groups) distinguish regioisomers .
- Isotopic patterns (e.g., chlorine/bromine signatures) validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
